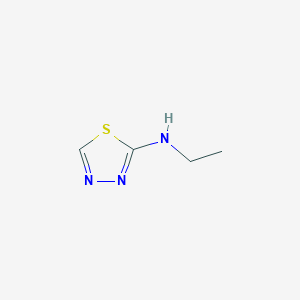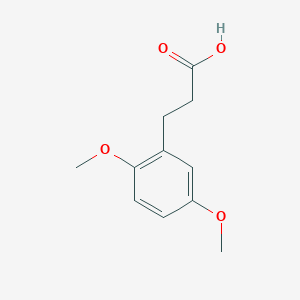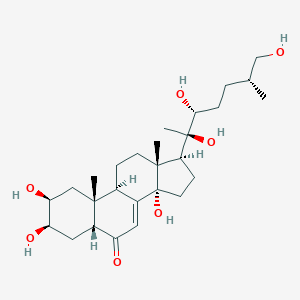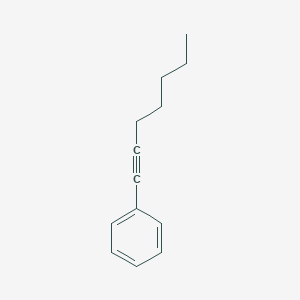
Ammonium cobalt(II) sulfate hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium cobalt(II) sulfate hexahydrate is a chemical compound with the formula (NH₄)₂Co(SO₄)₂. It is a coordination complex that contains cobalt in the +2 oxidation state. This compound is typically found in its hexahydrate form, meaning it is associated with six molecules of water. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium cobalt(II) sulfate hexahydrate can be synthesized by reacting cobalt(II) sulfate with ammonium sulfate in an aqueous solution. The reaction typically involves dissolving cobalt(II) sulfate and ammonium sulfate in water, followed by crystallization to obtain the desired compound. The reaction can be represented as follows:
CoSO4+(NH4)2SO4→(NH4)2Co(SO4)2⋅6H2O
Industrial Production Methods
In industrial settings, the production of sulfuric acid, ammonium cobalt(2+) salt (2:2:1) involves large-scale crystallization processes. The reactants are mixed in precise stoichiometric ratios, and the solution is allowed to crystallize under controlled temperature and pressure conditions. The crystals are then filtered, washed, and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ammonium cobalt(II) sulfate hexahydrate undergoes various chemical reactions, including:
Oxidation: The cobalt(II) ion can be oxidized to cobalt(III) under certain conditions.
Reduction: The cobalt(II) ion can be reduced to cobalt metal.
Substitution: The ammonium ions can be replaced by other cations in solution.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize cobalt(II) to cobalt(III).
Reduction: Reducing agents like sodium borohydride or hydrogen gas can reduce cobalt(II) to cobalt metal.
Substitution: Various metal salts can be used to replace ammonium ions in the compound.
Major Products Formed
Oxidation: Cobalt(III) sulfate or other cobalt(III) compounds.
Reduction: Cobalt metal.
Substitution: New coordination complexes with different cations.
Scientific Research Applications
Ammonium cobalt(II) sulfate hexahydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other cobalt compounds and as a catalyst in various chemical reactions.
Biology: Employed in studies involving cobalt’s role in biological systems, including its function in vitamin B12.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in electroplating, battery production, and as a pigment in ceramics and glass.
Mechanism of Action
The mechanism of action of sulfuric acid, ammonium cobalt(2+) salt (2:2:1) depends on its specific application. In catalytic processes, the cobalt ion acts as a catalyst by facilitating electron transfer reactions. In biological systems, cobalt ions can interact with enzymes and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cobalt(II) sulfate: Similar in composition but lacks the ammonium ions.
Ammonium nickel(2+) sulfate: Contains nickel instead of cobalt.
Cobalt(II) chloride: Another cobalt(II) salt with different anions.
Uniqueness
Ammonium cobalt(II) sulfate hexahydrate is unique due to its specific combination of ammonium and cobalt ions, which imparts distinct chemical properties and reactivity compared to other cobalt salts. Its ability to form stable coordination complexes makes it valuable in various applications.
Properties
CAS No. |
13596-46-8 |
|---|---|
Molecular Formula |
CoH8N2O8S2 |
Molecular Weight |
287.14 g/mol |
IUPAC Name |
diazanium;cobalt(2+);disulfate |
InChI |
InChI=1S/Co.2H3N.2H2O4S/c;;;2*1-5(2,3)4/h;2*1H3;2*(H2,1,2,3,4)/q+2;;;;/p-2 |
InChI Key |
NUHXWPRATKOXDB-UHFFFAOYSA-L |
SMILES |
[NH4+].[NH4+].O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Co+2] |
Canonical SMILES |
[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Co+2] |
Key on ui other cas no. |
13596-46-8 |
physical_description |
Ruby-red solid; [Hawley] Available as the hexahydrate: dark red crystals, insoluble in water; [MSDSonline] |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3,3-Dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B78542.png)





![1-[4-[4-(2,5-Dioxopyrrol-1-yl)-3-methylphenyl]-2-methylphenyl]pyrrole-2,5-dione](/img/structure/B78554.png)
![[3-(Trifluoromethyl)phenyl]urea](/img/structure/B78555.png)


